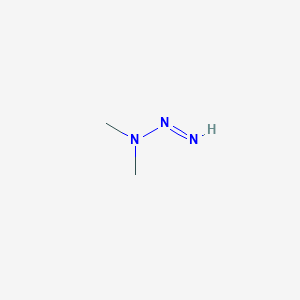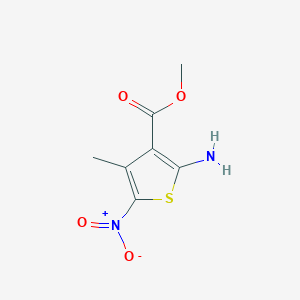
3-Thiophenecarboxylic acid, 2-amino-4-methyl-5-nitro-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiophenecarboxylic acid, 2-amino-4-methyl-5-nitro-, methyl ester is an organic compound with a complex structure that includes a thiophene ring substituted with amino, methyl, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid, 2-amino-4-methyl-5-nitro-, methyl ester typically involves the esterification of 3-Thiophenecarboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The amino and nitro groups are introduced through nitration and amination reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
3-Thiophenecarboxylic acid, 2-amino-4-methyl-5-nitro-, methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3-Thiophenecarboxylic acid, 2-amino-4-methyl-5-nitro-, methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Thiophenecarboxylic acid, 2-amino-4-methyl-5-nitro-, methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The amino group can form hydrogen bonds with target proteins, influencing their activity. The thiophene ring provides a stable scaffold that can interact with various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Thiophenecarboxylic acid, 2-amino-4-methyl-5-(4-nitrophenyl)-, ethyl ester
- 3-Thiophenecarboxylic acid, 2-(2,6-difluorophenyl)methylamino]-4-[(dimethylamino)methyl]-5-(4-nitrophenyl)-, ethyl ester
Uniqueness
3-Thiophenecarboxylic acid, 2-amino-4-methyl-5-nitro-, methyl ester is unique due to its specific substitution pattern on the thiophene ring. The presence of both amino and nitro groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile intermediate for various chemical reactions. Its methyl ester functionality also allows for easy modification and derivatization.
Propiedades
Número CAS |
71517-96-9 |
|---|---|
Fórmula molecular |
C7H8N2O4S |
Peso molecular |
216.22 g/mol |
Nombre IUPAC |
methyl 2-amino-4-methyl-5-nitrothiophene-3-carboxylate |
InChI |
InChI=1S/C7H8N2O4S/c1-3-4(7(10)13-2)5(8)14-6(3)9(11)12/h8H2,1-2H3 |
Clave InChI |
YLJIDBZJWRQEQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1C(=O)OC)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



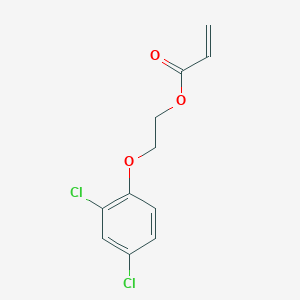
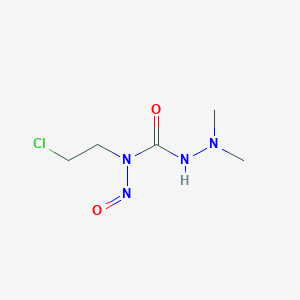
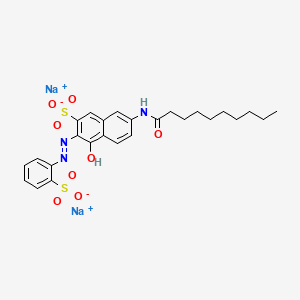

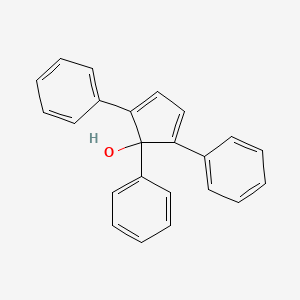
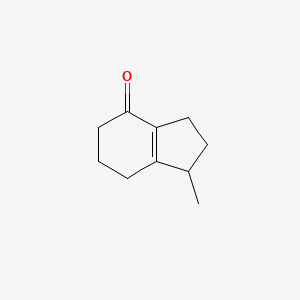
![(2S)-2,6-diaminohexanoic acid;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14459246.png)
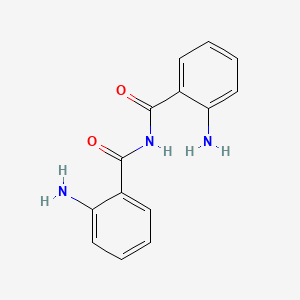
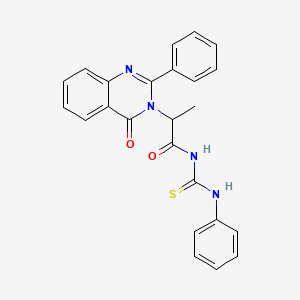
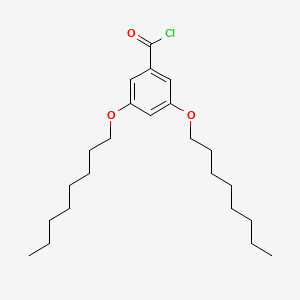

![3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14459275.png)
